N-[(2-chlorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine acetamide family, characterized by a fused triazole-pyrimidine core modified with a sulfanyl group and a 4-methylphenyl substituent at position 2. The acetamide side chain includes a 2-chlorophenylmethyl group, which contributes to its structural uniqueness.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c1-13-6-8-15(9-7-13)27-19-18(25-26-27)20(24-12-23-19)29-11-17(28)22-10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCLBYHYKPKDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the chlorophenyl and methylphenyl groups, followed by the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiols, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction times, and purification methods are crucial factors in industrial settings to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a reactive site for nucleophilic displacement. This reaction is critical for modifying the compound’s electronic properties or introducing functional groups.
| Reaction Type | Conditions | Reagents/Substrates | Outcome | Source |
|---|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 60°C, 12h | Alkyl halides (e.g., CH₃I) | S-alkyl derivatives | |
| Arylthiol Exchange | THF, NaH, RT, 6h | Aromatic thiols | New arylthioethers |
Example :
Reaction with methyl iodide under basic conditions replaces the sulfanyl group with a methylthioether, altering solubility and biological activity.
Cross-Coupling Reactions at the Triazolo-Pyrimidine Core
The triazolo-pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling diversification of substituents.
Key Finding :
The 4-methylphenyl group at position 3 of the triazolo-pyrimidine enhances electron density, facilitating oxidative addition in Suzuki couplings .
Hydrolysis of the Acetamide Group
The acetamide side chain undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Condition | Reagents | Product | Stability | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 100°C, 8h | Carboxylic acid | Stable in polar solvents | |
| Basic (NaOH, reflux) | 2M NaOH, EtOH, 80°C, 6h | Sodium carboxylate | Hygroscopic |
Mechanistic Insight :
Protonation of the amide oxygen in acidic conditions weakens the C-N bond, leading to cleavage and formation of the carboxylic acid.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Solvent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → RT | Sulfoxide | High | |
| H₂O₂ (30%), AcOH | Acetic acid | 50°C, 4h | Sulfone | Moderate |
Application :
Sulfone derivatives exhibit enhanced metabolic stability compared to the parent compound.
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenyl substituent directs electrophiles to specific positions on the aromatic ring.
| Reaction | Electrophile | Position | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl | H₂SO₄ | 55 | |
| Halogenation | Br₂, FeBr₃ | Ortho to methyl | FeBr₃ | 40–60 |
Limitation :
Steric hindrance from the methyl group reduces yields in bulkier electrophile reactions.
Stability Under Physiological Conditions
The compound’s stability in biological matrices influences its reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds containing the triazole ring, such as N-[(2-chlorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, exhibit promising anticancer properties. The triazole moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, derivatives of triazole have been shown to inhibit DNA topoisomerase activity and induce apoptosis in cancer cell lines .
-
Antimicrobial Properties :
- The compound's structural elements suggest potential antimicrobial activity. Triazole-containing compounds have been linked to antimicrobial effects against various pathogens due to their ability to disrupt cellular processes . Research has demonstrated that similar compounds can inhibit the growth of bacteria and fungi by targeting specific metabolic pathways.
-
Enzyme Modulation :
- This compound may modulate enzyme activities relevant to disease mechanisms. Studies focusing on its binding affinity to enzymes could provide insights into its pharmacological profile and therapeutic uses .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can highlight the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-2-{[3-Ethyl-4-Oxo-Thieno[3,2-D]Pyrimidin]}acetamide | Similar thienopyrimidine core | Different substituents on the thienopyrimidine ring |
| 7-(4-Methylphenyl)-N-(Chlorophenyl)Thieno[3,2-D]Pyrimidine Derivative | Contains thieno[3,2-d]pyrimidine | Lacks sulfanyl group |
| Sulfanylacetamide Derivative | Contains sulfanylacetate moiety | Variations in aromatic substituents |
This table illustrates how the compound stands out due to its specific functional groups and potential biological activities.
Case Studies
Several case studies have explored the applications of compounds similar to this compound:
- Cytotoxicity Studies :
-
Antimicrobial Efficacy :
- Another investigation focused on similar triazole derivatives exhibiting antimicrobial properties against both gram-positive and gram-negative bacteria. The study concluded that these compounds could serve as leads for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound and its fluorobenzyl analog may enhance π-π stacking interactions in enzyme-binding pockets compared to naphthalenyloxy or pyridinyl groups .
Synthetic Accessibility :
- The target compound’s synthesis likely involves a nucleophilic substitution at the pyrimidine C7 position, akin to methods used for compound 6m (1,3-dipolar cycloaddition with azides/alkynes) .
Physicochemical Properties :
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial effects as well as the structure-activity relationships (SAR) that influence these activities.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chlorophenyl group : Enhances lipophilicity.
- Triazolopyrimidine moiety : Known for various biological activities.
- Sulfanyl acetamide linkage : Potentially contributes to the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrimidine have been shown to reduce the expression of inflammatory markers such as iNOS and COX-2 in cell models:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 6.74 | Inhibition of iNOS |
| Compound B | 1.10 | Inhibition of COX-2 |
| N-[(2-chlorophenyl)methyl]-2-{...} | TBD | TBD |
The presence of electron-donating groups on the pyrimidine core has been linked to enhanced anti-inflammatory activity due to improved electron density at reactive sites on the target proteins .
2. Anticancer Activity
The anticancer potential of N-[(2-chlorophenyl)methyl]-2-{...} has been explored through various assays. Compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (breast cancer) | N-[(2-chlorophenyl)methyl]-2-{...} | TBD |
| HL-60 (leukemia) | Similar derivative | 4.4 |
| CEM T-lymphocytes | Similar derivative | 11–20 |
In one study, a related triazole derivative showed significant cytotoxicity against MCF-7 cells, suggesting that modifications in the triazole and pyrimidine rings could enhance anticancer properties .
3. Antimicrobial Activity
The antimicrobial efficacy of compounds similar to N-[(2-chlorophenyl)methyl]-2-{...} has also been documented. The following table summarizes findings from various studies:
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Related compound | 32 µg/mL |
| Escherichia coli | Related compound | 64 µg/mL |
| Candida albicans | Related compound | 16 µg/mL |
These results indicate that modifications in the sulfanyl and aromatic groups can significantly affect the antimicrobial activity against both bacterial and fungal strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[(2-chlorophenyl)methyl]-2-{...}. Key factors influencing activity include:
- Substituents on the triazole ring : Electron-withdrawing groups may enhance potency.
- Length and nature of side chains : Variations can lead to improved binding affinity to biological targets.
Studies suggest that introducing specific substituents can significantly alter the pharmacological profile of similar compounds, enhancing their therapeutic potential .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions starting from triazolo-pyrimidine precursors. Key steps include:
- Thioether bond formation : Reacting a triazolo-pyrimidine thiol intermediate with a chlorinated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediates .
Q. How is structural confirmation performed for this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., methylphenyl at δ ~2.3 ppm, chlorophenylmethyl at δ ~4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₇ClN₆OS: 448.09) .
- X-ray crystallography : Resolve bond angles and torsion angles (e.g., dihedral angle between triazole and pyrimidine rings: ~42–67°) .
Q. What in vitro assays are used to assess its biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based readouts .
- Cellular assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples .
Q. How is solubility and stability evaluated in preclinical studies?
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy .
- Stability :
- Chemical stability : HPLC analysis after 24-hour incubation in simulated gastric fluid (pH 2.0) .
- Photostability : Exposure to UV light (λ = 254 nm) for 48 hours .
Q. What computational tools predict its pharmacokinetic properties?
- ADME prediction : SwissADME or ADMETLab to estimate logP (~3.2), bioavailability (≥30%), and blood-brain barrier permeability .
- Metabolism : CYP450 isoform interaction profiling using Schrödinger’s QikProp .
Advanced Research Questions
Q. How can contradictions in binding affinity data across studies be resolved?
- Methodological cross-validation : Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out artifacts (e.g., buffer ionic strength effects) .
- Structural alignment : Overlay crystallographic data (e.g., PDB IDs from related compounds) to identify binding pocket variations .
Q. What strategies optimize selectivity against off-target kinases?
- Scaffold modification : Introduce bulky substituents (e.g., trifluoromethoxy groups) to sterically hinder off-target binding .
- Kinome-wide profiling : Use Eurofins’ KinaseProfiler™ to screen 400+ kinases, prioritizing ATP-competitive inhibitors .
Q. How do solvent and temperature gradients affect reaction yields in large-scale synthesis?
- DoE (Design of Experiments) : Vary solvents (DMF vs. THF) and temperatures (60°C vs. 80°C) to identify optimal conditions (e.g., 75% yield in DMF at 70°C vs. 58% in THF) .
- Scale-up challenges : Address exothermic reactions using jacketed reactors with controlled cooling .
Q. What advanced techniques validate metabolite identification in pharmacokinetic studies?
- LC-MS/MS : Hyphenated liquid chromatography-tandem mass spectrometry with collision-induced dissociation (CID) to fragment metabolites .
- Isotopic labeling : Use ¹⁴C-labeled compound to trace hepatic clearance pathways in rat models .
Q. How can machine learning improve SAR (Structure-Activity Relationship) modeling?
- Feature engineering : Train models on descriptors like molecular weight, polar surface area, and H-bond donors .
- Validation : Apply leave-one-out cross-validation (LOOCV) to predict IC₅₀ values with R² > 0.85 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
